molecular formula C20H28F3N3O B6048895 1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B6048895
M. Wt: 383.5 g/mol
InChI Key: YOKSFLQAKCILKV-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials usually include piperidine derivatives and benzyl halides. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the product, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidine: A simpler analog with similar pharmacological properties.

    N-(2,2,2-Trifluoroethyl)piperidine: Shares the trifluoroethyl group, contributing to its chemical reactivity.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3O/c21-20(22,23)15-24-19(27)17-7-4-10-26(14-17)18-8-11-25(12-9-18)13-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKSFLQAKCILKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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